Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Catalog No.
S699147
CAS No.
203661-71-6
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxyla...

CAS Number

203661-71-6

Product Name

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

IUPAC Name

tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h4-8H2,1-3H3

InChI Key

WQPZESPYNGQLQA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.28 g/mol. The compound features a tert-butyl group, a carbonyl group, and an azaspiro system, which contributes to its distinct properties and potential applications in medicinal chemistry and organic synthesis .

The compound is soluble in various organic solvents and exhibits high gastrointestinal absorption, making it a candidate for pharmacological studies. Its structural configuration allows it to interact with biological systems in complex ways, potentially influencing various biochemical pathways .

Synthesis and Characterization:

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, also known as 6-Boc-2-oxo-6-aza-spiro[3.4]octane, is a small organic molecule synthesized through various methods, including multicomponent reactions and cycloaddition strategies. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) [, ].

Potential Applications:

While the specific applications of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate are still under exploration, its structural features suggest potential in several areas of scientific research:

  • Medicinal Chemistry: The presence of a nitrogen atom and a cyclic structure makes this molecule a potential scaffold for designing new drug candidates. Researchers have investigated its use in the development of inhibitors for enzymes involved in various diseases [].
  • Material Science: The molecule's functional groups could be utilized in the creation of novel materials with specific properties. Studies have explored its potential for the synthesis of polymers and other functional materials [].
  • Organic Synthesis: As a building block, Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be employed in the synthesis of more complex molecules. Researchers have reported its use in the preparation of various organic compounds with potential applications in different fields.
Typical of esters and spirocyclic compounds:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions at the carbonyl carbon, particularly with nucleophiles that can stabilize the resulting tetrahedral intermediate.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Preliminary studies suggest that tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate may exhibit various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown potential against bacterial strains, indicating that this compound may also possess antimicrobial effects.
  • Cytotoxicity: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes, although detailed studies are necessary to confirm these activities.

Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Structure: This can be achieved through cyclization reactions involving appropriate precursors such as amines and carbonyl compounds.
  • Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
  • Carboxylation: The carboxylic acid functionality is often introduced through carboxylation reactions involving suitable reagents.

These methods require careful control of reaction conditions to optimize yield and purity.

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
  • Material Science: Potential use in developing new materials or polymers due to its structural properties.

The versatility of this compound makes it an interesting subject for further research in multiple fields.

Interaction studies involving tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Investigating its affinity for specific receptors can help identify potential therapeutic uses.
  • Metabolic Pathways: Studies on how this compound is metabolized within biological systems will inform its safety and efficacy profiles.

These studies are essential for establishing the compound's pharmacokinetic properties and therapeutic viability.

Several compounds share structural similarities with tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
Tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate1239319-91-50.96
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane663172-78-90.96
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate1823256-64-90.98
(3aR,7aS)-rel-tert-butyl 5-hydroxyhexahydroisoindole318502-89-50.98
Tert-butyl 5-hydroxyhexahydroisoindole203661-67-00.98

These compounds provide a framework for understanding the unique attributes of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, particularly regarding their pharmacological profiles and synthetic pathways.

XLogP3

0.8

Wikipedia

Tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types